molecular formula C14H13NO3 B13702068 2-Cyclopropyl-8-methoxyquinoline-4-carboxylic Acid

2-Cyclopropyl-8-methoxyquinoline-4-carboxylic Acid

Cat. No.: B13702068
M. Wt: 243.26 g/mol
InChI Key: KYZLBPALZBQEIT-UHFFFAOYSA-N
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Description

2-Cyclopropyl-8-methoxyquinoline-4-carboxylic acid is a heterocyclic compound belonging to the quinoline family Quinoline derivatives are known for their wide range of biological and pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-8-methoxyquinoline-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts . Another method is the Pfitzinger reaction, which involves the reaction of isatin with an aldehyde in the presence of a base .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above-mentioned synthetic routes, with a focus on maximizing yield and minimizing by-products. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-8-methoxyquinoline-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinolines, depending on the specific reagents and conditions used .

Scientific Research Applications

2-Cyclopropyl-8-methoxyquinoline-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-8-methoxyquinoline-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. It can also interact with receptors, modulating their activity and affecting downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyclopropyl-8-methoxyquinoline-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group at the 8-position and the cyclopropyl group at the 2-position enhances its stability and reactivity compared to other quinoline derivatives.

Properties

Molecular Formula

C14H13NO3

Molecular Weight

243.26 g/mol

IUPAC Name

2-cyclopropyl-8-methoxyquinoline-4-carboxylic acid

InChI

InChI=1S/C14H13NO3/c1-18-12-4-2-3-9-10(14(16)17)7-11(8-5-6-8)15-13(9)12/h2-4,7-8H,5-6H2,1H3,(H,16,17)

InChI Key

KYZLBPALZBQEIT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1N=C(C=C2C(=O)O)C3CC3

Origin of Product

United States

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